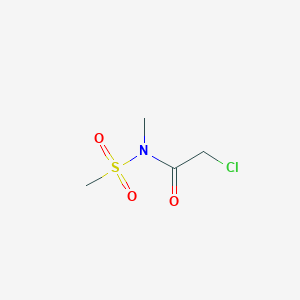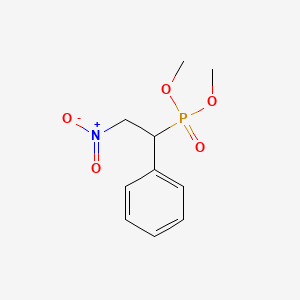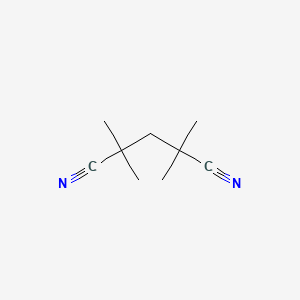
4-Benzyl-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-methylpyridin-1-ium is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, along with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-methylpyridin-1-ium typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: Explored for its antiviral properties, including inhibition of viral RNA polymerase.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-methylpyridin-1-ium varies depending on its application:
Catalysis: Acts as a metal-free catalyst by facilitating the transfer of electrons during oxidation reactions.
Enzyme Inhibition: Inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes, preventing the breakdown of acetylcholine.
Antiviral Activity: Inhibits viral RNA polymerase, thereby preventing the replication of the virus.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-1-methylpyridin-1-ium can be compared with other quaternary ammonium compounds:
1-Benzyl-4-cyanopyridin-1-ium: Similar structure but with a cyano group, used in different catalytic applications.
1-Benzyl-4-(dimethylamino)pyridin-1-ium: Contains a dimethylamino group, showing higher catalytic activity in certain reactions.
N-Methylpyridinium: Lacks the benzyl group, used in different industrial applications.
These comparisons highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
46340-38-9 |
|---|---|
Molekularformel |
C13H14N+ |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
4-benzyl-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1 |
InChI-Schlüssel |
VXHDYQQBIWTVOC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)









![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)

